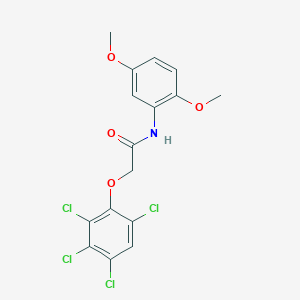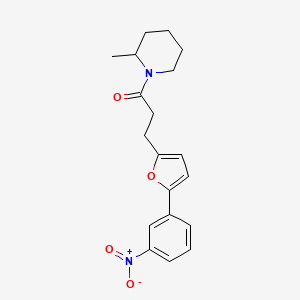
Stannane, (1,1-dimethylethyl)triphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, (1,1-dimethylethyl)triphenyl- is an organotin compound with the molecular formula C22H24Sn and a molecular weight of 407.143 . This compound is part of the broader class of organotin compounds, which are characterized by the presence of tin atoms bonded to carbon atoms. Organotin compounds have diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Stannane, (1,1-dimethylethyl)triphenyl- can be synthesized through various methods, including the Stille Coupling reaction. The Stille Coupling is a versatile carbon-carbon bond-forming reaction between stannanes and halides or pseudohalides . This reaction typically involves the use of palladium catalysts and can be performed under mild conditions. The general reaction scheme is as follows:
R−SnR′+R′′−X→R−R′′+R′−SnX
where ( R ), ( R’ ), and ( R’’ ) are organic groups, and ( X ) is a halide or pseudohalide.
Industrial Production Methods
Industrial production of stannane compounds often involves large-scale Stille Coupling reactions. These reactions are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. The use of palladium catalysts and appropriate solvents ensures efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
Stannane, (1,1-dimethylethyl)triphenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can convert the stannane to lower oxidation state tin compounds.
Substitution: Stannane compounds can undergo substitution reactions where the tin atom is replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include halides, pseudohalides, and various oxidizing and reducing agents. Reaction conditions typically involve the use of solvents such as toluene or dichloromethane, and catalysts like palladium or copper salts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives.
Aplicaciones Científicas De Investigación
Stannane, (1,1-dimethylethyl)triphenyl- has several scientific research applications:
Biology: Organotin compounds have been studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of organotin compounds in medicine.
Industry: Stannane compounds are used in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of stannane, (1,1-dimethylethyl)triphenyl- involves its ability to form stable carbon-tin bonds. In reactions such as the Stille Coupling, the tin atom acts as a nucleophile, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to stannane, (1,1-dimethylethyl)triphenyl- include:
Stannane, triphenyl-: This compound has a similar structure but lacks the 1,1-dimethylethyl group.
Stannane, (acetyloxy)triphenyl-: This compound contains an acetyloxy group instead of the 1,1-dimethylethyl group.
Uniqueness
The uniqueness of stannane, (1,1-dimethylethyl)triphenyl- lies in its specific structure, which imparts distinct chemical properties and reactivity. The presence of the 1,1-dimethylethyl group can influence the compound’s steric and electronic characteristics, making it suitable for specific applications in organic synthesis and industrial processes.
Propiedades
Número CAS |
30191-68-5 |
|---|---|
Fórmula molecular |
C22H24Sn |
Peso molecular |
407.1 g/mol |
Nombre IUPAC |
tert-butyl(triphenyl)stannane |
InChI |
InChI=1S/3C6H5.C4H9.Sn/c3*1-2-4-6-5-3-1;1-4(2)3;/h3*1-5H;1-3H3; |
Clave InChI |
NIWSUKGVJDHGAM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11939152.png)




![2-[(E)-2-phenylethenyl]-4-[(Z)-2-phenylethenyl]pyridine](/img/structure/B11939171.png)



![(2R)-1-[(2R)-2-[[(2R)-3-carboxy-2-[[(2R)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B11939188.png)




